Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Methyl 6-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is then subjected to a series of reactions including reduction and esterification to yield the desired product . The stereoselective reduction of intermediates is crucial to obtain the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace existing substituents with new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
2-Azabicyclo[3.2.1]octane:
Uniqueness
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This gives it distinct chemical properties and reactivity compared to other azabicyclo compounds. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 6-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-2-6-3-8(4-7)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
GGAVGSMBNBTRST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(C1)NC2 |
Origin of Product |
United States |
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